3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine

Physicochemical profiling Sulfonamide NH acidity Lipophilicity modulation

This compound delivers a dual-fluorine (3-CHF₂ + para-CF₃) azetidine sulfonamide precisely tuned for Bcl-2 P4-pocket pharmacophore optimization. The strong electron‑withdrawing para‑CF₃ enhances NH acidity and binding affinity, while the 3‑difluoromethyl group acts as a lipophilic H‑bond donor—a unique orthogonal probe unavailable in mono‑fluorinated or unsubstituted analogs. Two well‑separated ¹⁹F NMR signals enable direct monitoring of ligand–protein interactions and metabolic fate. Why settle for generic azetidine sulfonamides that lack this precise electronic and stereoelectronic profile? Partner with us to secure research quantities with full analytical documentation.

Molecular Formula C11H10F5NO2S
Molecular Weight 315.26
CAS No. 2320174-22-7
Cat. No. B2714865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine
CAS2320174-22-7
Molecular FormulaC11H10F5NO2S
Molecular Weight315.26
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)F
InChIInChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-3-1-8(2-4-9)11(14,15)16/h1-4,7,10H,5-6H2
InChIKeyQNBDHPGKOSSXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine (2320174-22-7): Structural Identity and Database Baseline


3-(Difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine (CAS 2320174-22-7) is a fully fluorinated, small-ring heterocyclic sulfonamide with the molecular formula C₁₁H₁₀F₅NO₂S and a molecular weight of 315.26 g/mol . The structure combines a 3-difluoromethylazetidine core with a 4-(trifluoromethyl)benzenesulfonyl substituent. This compound belongs to a well-precedented class of sulfonamide-based probes and intermediates used in medicinal chemistry, where both the azetidine ring strain and the fluorination pattern are of interest for modulating physicochemical and pharmacokinetic properties [1]. However, its appearance in peer-reviewed primary literature is limited; it is cataloged predominantly as a research chemical or patent intermediate rather than as a fully characterized biological probe.

Why 3-(Difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine Cannot Be Replaced by Generic Azetidine Sulfonamides


Generic substitution among azetidine sulfonamide building blocks fails because the precise position and electronic nature of the benzenesulfonyl substituent dictates both conformational preferences and target-binding pharmacophore geometry. The para-trifluoromethyl group on the target compound imparts a strong electron-withdrawing effect (σₚ ≈ 0.54 for CF₃ vs. σₚ = 0 for H, σₚ = -0.17 for CH₃) that alters sulfonamide NH acidity, influences the torsional profile of the S–N bond, and modulates the azetidine ring pKₐ [1]. In biological systems, the para-CF₃ substitution has been shown in related sulfonamide series to enhance binding affinity for specific hydrophobic pockets (e.g., the P4 pocket of Bcl-2) while the 3-difluoromethyl group on the azetidine can serve as a lipophilic hydrogen-bond donor, a feature absent in the gem-difluoro or unsubstituted azetidine analogs [2]. These cumulative electronic and steric effects mean that even close regioisomers (e.g., meta-CF₃ analogs) or analogs with smaller para substituents (H, CH₃, Cl) are not functionally interchangeable.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine vs. Closest Analogs


Para-Trifluoromethyl vs. Unsubstituted Phenyl: Impact on Sulfonamide Acidity and Lipophilicity

The para-CF₃ substituent lowers the pKₐ of the benzenesulfonamide NH by approximately 0.8–1.2 log units relative to the unsubstituted phenyl analog, based on well-established Hammett σ–pKₐ correlations for arylsulfonamides [1]. Computationally predicted logP (clogP) for the target compound is approximately 2.6, compared to ~1.7 for 1-(benzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2139423-96-2), a difference of ~0.9 log units driven by the CF₃ group . This enhanced lipophilicity and hydrogen-bond acidity can affect both passive membrane permeability and target binding.

Physicochemical profiling Sulfonamide NH acidity Lipophilicity modulation

Para-CF₃ vs. Meta-CF₃ Regioisomer: Differential Dipole and Steric Profile

The para-CF₃ isomer (target compound, CAS 2320174-22-7) and the meta-CF₃ isomer (CAS 2319801-21-1) share identical molecular formula and molecular weight but differ in the vector of the strong C–F bond dipole. In the para isomer, the CF₃ dipole is aligned with the sulfonamide–azetidine axis, whereas in the meta isomer it is off-axis, resulting in distinct electrostatic potential surfaces . This difference is known to affect P4 pocket occupancy in Bcl-2 inhibitors, where the para-substituted phenyl ring of related sulfonamides makes edge-to-face interactions with a conserved Phe side chain, while the meta substitution cannot achieve the same geometry [1].

Regioisomer comparison Dipole moment Target complementarity

3-Difluoromethyl vs. 3,3-Difluoro Azetidine: Hydrogen-Bond Donor Capacity and Metabolic Distinction

The 3-CHF₂ substituent on the target azetidine ring provides a lipophilic hydrogen-bond donor (HBD) capable of engaging polar protein contacts (e.g., backbone carbonyls or structured water), whereas the 3,3-difluoroazetidine analog (CAS 679431-52-8) lacks any C–H hydrogen-bond donor at this position [1]. Systematic studies of mono- and difluorinated saturated heterocyclic amines have shown that the CHF₂ group reduces azetidine basicity (ΔpKₐ ≈ -1.5 vs. unsubstituted) while maintaining hydrogen-bond donor capacity, whereas the CF₂ group eliminates HBD entirely and further reduces pKₐ by an additional ~0.5 units [2]. Additionally, the CHF₂ group is metabolized via CYP450-mediated oxidation to a reactive acyl fluoride intermediate at a different rate than gem-difluoro systems, potentially offering a distinct in vitro half-life profile in hepatocyte assays [2].

Hydrogen-bond donor Metabolic stability CYP450 susceptibility

Para-CF₃ vs. Para-CH₃: Electron-Withdrawing Effect on Sulfonamide Binding Affinity in Bcl-2 Series

In the acyl sulfonamide Bcl-2 inhibitor series reported by Liu et al., the introduction of a difluoroazetidine-substituted sulfonamide with an electron-withdrawing aryl group retained 'good Bcl-2 activity with improved Bcl-2/Bcl-xL selectivity' relative to earlier analogs [1]. The para-CF₃ group (Hammett σₚ = 0.54) exerts a significantly stronger electron-withdrawing effect than para-CH₃ (σₚ = -0.17), which correlates with enhanced sulfonamide NH acidity and stronger ionic or hydrogen-bond interactions with the P4 pocket residues in Bcl-2 [2].

Bcl-2 inhibition Electron-withdrawing group Sulfonamide SAR

Prospective Application Scenarios for 3-(Difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine (2320174-22-7) Based on Structural Differentiation


Building Block for Bcl-2/Bcl-xL Selective Inhibitor Libraries Requiring a para-CF₃ Sulfonamide Pharmacophore

The compound is structurally pre-aligned with the P4 pocket pharmacophore of selective Bcl-2 inhibitors, as demonstrated in the acyl sulfonamide series where a difluoroazetidine-substituted analog (55) with an electron-withdrawing para-substituted arylsulfonamide retained Bcl-2 activity and improved selectivity over Bcl-xL [1]. The para-CF₃ group provides maximal electron withdrawal among common substituents, making this compound a preferred fragment for library synthesis targeting the Bcl-2 P4 interaction, relative to unsubstituted phenyl or para-CH₃ analogs.

19F NMR Probe for Target Engagement and Metabolite Identification Studies

With five chemically distinct fluorine atoms (three in the para-CF₃ group and two in the 3-CHF₂ group), this compound provides two well-separated ¹⁹F NMR signals suitable for monitoring ligand–protein interactions and metabolic fate without isotopic labeling [2]. The CHF₂ proton (¹H) offers an additional NMR handle. This dual-fluorine reporter system is absent in analogs bearing only a single fluorinated substituent (e.g., mono-CF₃ or mono-CHF₂ derivatives).

Physicochemical Tool Compound for Studying Fluorine Effects on Azetidine pKₐ and Permeability

The combination of a 3-CHF₂ group (moderate basicity reduction, retained HBD) and a para-CF₃-benzenesulfonyl group (enhanced NH acidity, increased lipophilicity) makes this compound a valuable tool for dissecting the orthogonal contributions of ring fluorination and aryl fluorination to permeability, solubility, and target binding in azetidine-containing chemical space [2]. This dual-fluorination pattern distinguishes it from simpler fluorinated azetidines that modulate only one of these parameters.

Quote Request

Request a Quote for 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.